molecular formula C8H8N4 B6203831 6-(cyclopropylamino)pyridazine-3-carbonitrile CAS No. 1864717-56-5

6-(cyclopropylamino)pyridazine-3-carbonitrile

Cat. No.: B6203831
CAS No.: 1864717-56-5
M. Wt: 160.2
InChI Key:
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Description

6-(cyclopropylamino)pyridazine-3-carbonitrile is a heterocyclic compound that belongs to the pyridazine family. . This compound features a pyridazine ring substituted with a cyclopropylamino group at the 6-position and a carbonitrile group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(cyclopropylamino)pyridazine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds, followed by functionalization at the desired positions . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

6-(cyclopropylamino)pyridazine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the 6-position .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antihypertensive activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(cyclopropylamino)pyridazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone derivatives: Known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

    Pyrimidine derivatives: Another class of heterocyclic compounds with significant medicinal applications.

Uniqueness

6-(cyclopropylamino)pyridazine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropylamino group at the 6-position and carbonitrile group at the 3-position differentiate it from other pyridazine derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .

Properties

CAS No.

1864717-56-5

Molecular Formula

C8H8N4

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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